molecular formula C8H15O3P B12936886 1-Isopropoxyphosphinan-4-one 1-oxide

1-Isopropoxyphosphinan-4-one 1-oxide

Cat. No.: B12936886
M. Wt: 190.18 g/mol
InChI Key: HLBXJRCTERLHDY-UHFFFAOYSA-N
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Description

1-Isopropoxyphosphinan-4-one 1-oxide is an organophosphorus compound characterized by its unique structure, which includes a phosphinanone ring substituted with an isopropoxy group and an oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxyphosphinan-4-one 1-oxide typically involves the reaction of phosphinan-4-one with isopropyl alcohol in the presence of an oxidizing agent. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the isopropoxy group and the oxide functional group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxyphosphinan-4-one 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced to form phosphinan-4-one derivatives with different substituents.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve nucleophiles such as alkoxides or amines.

Major Products Formed:

    Oxidation: Higher oxidation state phosphinanone derivatives.

    Reduction: Phosphinan-4-one derivatives with different substituents.

    Substitution: Various substituted phosphinanone derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isopropoxyphosphinan-4-one 1-oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex organophosphorus compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Isopropoxyphosphinan-4-one 1-oxide involves its interaction with molecular targets through its phosphinanone ring and functional groups. The compound can act as a ligand, forming complexes with metal ions, or as a catalyst in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems.

Comparison with Similar Compounds

    Phosphinan-4-one: Lacks the isopropoxy and oxide functional groups, making it less reactive in certain contexts.

    1-Phenylphosphinan-4-one 1-oxide: Contains a phenyl group instead of an isopropoxy group, leading to different reactivity and applications.

    Phosphine oxides: A broader class of compounds with varying substituents and functional groups, used in diverse applications.

Uniqueness: 1-Isopropoxyphosphinan-4-one 1-oxide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C8H15O3P

Molecular Weight

190.18 g/mol

IUPAC Name

1-oxo-1-propan-2-yloxy-1λ5-phosphinan-4-one

InChI

InChI=1S/C8H15O3P/c1-7(2)11-12(10)5-3-8(9)4-6-12/h7H,3-6H2,1-2H3

InChI Key

HLBXJRCTERLHDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP1(=O)CCC(=O)CC1

Origin of Product

United States

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